1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
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Overview
Description
1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the oxadiazole ring: This step might involve the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Substitution reactions:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that provide the best reaction medium.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group might yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, such compounds might:
Interact with enzymes: Inhibit or activate specific enzymes.
Bind to receptors: Modulate receptor activity.
Affect cellular pathways: Influence signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine, known for its antimalarial activity.
Oxadiazole derivatives: Known for their diverse biological activities.
Uniqueness
1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-6-methyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-4-24-12-17(19(25)16-11-13(2)5-10-18(16)24)21-22-20(23-26-21)14-6-8-15(27-3)9-7-14/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPMBYFEQFSWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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